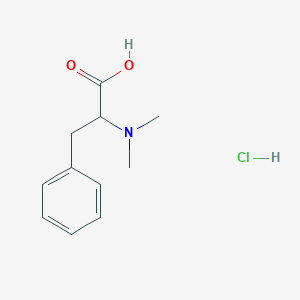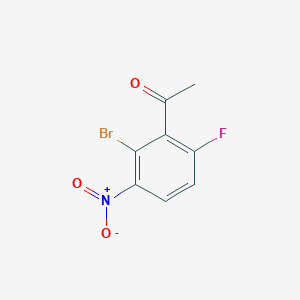
Cyanamide hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyanamide hydrate is a chemical compound with the formula NH₂CN·H₂O. It is a hydrated form of cyanamide, which is a versatile substance used in various chemical applications. This compound is a colorless solid that is soluble in water and has significant importance in organic and agricultural chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyanamide hydrate can be synthesized through the hydrolysis of calcium cyanamide. The process involves the reaction of calcium cyanamide with water to produce cyanamide, which is then hydrated to form this compound . Another method involves the reaction of hydrogen cyanide with ammonia under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves the Frank-Caro process, where calcium carbide reacts with nitrogen to form calcium cyanamide. This is then hydrolyzed to produce cyanamide, which is subsequently hydrated to form this compound . The reaction conditions are carefully controlled to prevent the formation of unwanted by-products such as dicyandiamide .
Analyse Chemischer Reaktionen
Types of Reactions
Cyanamide hydrate undergoes various chemical reactions, including:
Oxidation: Cyanamide can be oxidized to produce urea.
Reduction: It can be reduced to form amines.
Substitution: Cyanamide can participate in substitution reactions to form derivatives such as thiourea and selenourea.
Common Reagents and Conditions
Common reagents used in reactions with this compound include water, hydrogen sulfide, and hydrogen selenide. The reactions typically occur under mild conditions, often at room temperature .
Major Products
The major products formed from reactions involving this compound include urea, thiourea, and selenourea. These products are formed through the addition of compounds containing acidic protons to cyanamide .
Wissenschaftliche Forschungsanwendungen
Cyanamide hydrate has a wide range of applications in scientific research:
Biology: This compound is used in studies related to enzyme inhibition and protein modification.
Medicine: It has applications in the development of pharmaceuticals, particularly as an alcohol-deterrent drug.
Industry: This compound is used in the production of herbicides, fertilizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of cyanamide hydrate involves its ability to act as both a nucleophile and an electrophile. This dual functionality allows it to participate in a variety of chemical reactions. In biological systems, this compound can inhibit enzymes such as carbonic anhydrase, which plays a role in fluid secretion and bone resorption . The compound can also induce oxidative stress by hindering catalase activity, leading to the production of hydrogen peroxide .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calcium cyanamide: Used as a fertilizer and in the production of cyanamide.
Dicyandiamide: Formed through the dimerization of cyanamide and used as a nitrification inhibitor.
Melamine: A cyclic trimer of cyanamide used in the production of plastics and resins.
Uniqueness
Cyanamide hydrate is unique due to its hydrated form, which enhances its solubility in water and makes it more versatile in various chemical applications. Its ability to act as both a nucleophile and an electrophile also sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
CH4N2O |
|---|---|
Molekulargewicht |
60.056 g/mol |
IUPAC-Name |
cyanamide;hydrate |
InChI |
InChI=1S/CH2N2.H2O/c2-1-3;/h2H2;1H2 |
InChI-Schlüssel |
NJKCXLDGDRHSMV-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)N.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-(Benzo[h]quinolin-2-yl)ethanol](/img/structure/B12970728.png)


![Pyrazolo[1,5-a]pyridine-4-carboxamide](/img/structure/B12970750.png)


![2-(4-Bromo-6-fluoro-1H-benzo[d]imidazol-1-yl)-4,6-dichloropyrimidine-5-carboxamide](/img/structure/B12970767.png)
